molecular formula C17H19N5O2S B3002520 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171525-95-3

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B3002520
CAS No.: 1171525-95-3
M. Wt: 357.43
InChI Key: ICXIQTIWMONOQM-UHFFFAOYSA-N
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Description

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a piperazine ring via a sulfonyl group and a pyridine moiety. The presence of these functional groups imparts the compound with diverse chemical and biological properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole nucleus. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperazine derivative in the presence of a base such as sodium hydride or potassium carbonate .

The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as pyridine-3-sulfonyl chloride, under basic conditions. The final step involves the coupling of the sulfonyl-piperazine intermediate with the benzimidazole core, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and leading to anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)-1H-benzimidazole: Similar structure but lacks the sulfonyl and pyridine groups.

    2-(4-(pyrazine-2-carbonyl)piperazine-1-yl)-1H-benzimidazole: Contains a pyrazine group instead of a pyridine group.

    2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-1H-benzimidazole: Contains a benzo[d]thiazole group instead of a pyridine group.

Uniqueness

The uniqueness of 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole lies in its combination of functional groups, which imparts it with distinct chemical and biological properties. The presence of the sulfonyl group enhances its ability to interact with enzyme active sites, while the pyridine moiety contributes to its overall stability and reactivity.

Properties

IUPAC Name

2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-25(24,14-4-3-7-18-12-14)22-10-8-21(9-11-22)13-17-19-15-5-1-2-6-16(15)20-17/h1-7,12H,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXIQTIWMONOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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